

Application Notes and Protocols: Fmoc-Thr(Allyl)-OH in Novel Peptide-Based Therapeutics

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Compound of Interest

Compound Name: Fmoc-Thr(Allyl)-OH

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Introduction

Fmoc-Thr(Allyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The allyl protecting group for the threonine side-chain hydroxyl function offers a key advantage: orthogonality. It is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions used for final cleavage from the resin, allowing for selective deprotection of the threonine side chain at any stage of the synthesis. This enables a wide range of site-specific modifications, such as cyclization, glycosylation, phosphorylation, and lipidation, which can significantly enhance the therapeutic properties of peptides.^[1]

These modifications can lead to peptides with improved stability against enzymatic degradation, enhanced receptor binding affinity, and better pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of **Fmoc-Thr(Allyl)-OH** in the synthesis and development of advanced peptide therapeutics.

Key Applications of Fmoc-Thr(Allyl)-OH

The strategic use of **Fmoc-Thr(Allyl)-OH** opens up numerous possibilities for the design and synthesis of complex peptide therapeutics.

- **On-Resin Peptide Cyclization:** The selective deprotection of the allyl group on the threonine side chain allows for on-resin cyclization, a crucial strategy for creating conformationally constrained peptides with increased stability and receptor selectivity.[\[2\]](#)
- **Site-Specific Glycosylation:** The free hydroxyl group, after allyl deprotection, serves as a handle for the introduction of carbohydrate moieties, mimicking natural glycoproteins to improve solubility, stability, and immunogenicity profiles.
- **Phosphorylation:** The threonine side chain can be selectively phosphorylated to study signaling pathways and create phosphopeptide mimetics for therapeutic intervention.
- **Lipidation:** Attachment of lipid chains to the threonine residue can enhance the peptide's membrane-binding properties and prolong its in-vivo half-life.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Synthesis of Daptomycin Analogues:** **Fmoc-Thr(Allyl)-OH** can be a key component in the solid-phase synthesis of daptomycin, a cyclic lipopeptide antibiotic, and its analogues, facilitating the formation of the ester bond crucial for its structure and function.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Data Presentation

While specific quantitative data for the coupling and deprotection of **Fmoc-Thr(Allyl)-OH** is not extensively reported in comparative studies, the following tables provide expected efficiency ranges based on standard Fmoc-SPPS chemistry and data for similar amino acids.

Parameter	Reagent/Condition	Expected Efficiency (%)	Reference
Coupling			
Fmoc-Thr(Allyl)-OH Coupling	HBTU/HOBt/DIEA in DMF	> 99%	General SPPS knowledge
	HATU/HOAt/DIEA in DMF	> 99%	General SPPS knowledge
	DIC/Oxyma in DMF	> 99%	General SPPS knowledge
Deprotection			
Fmoc Group Removal	20% Piperidine in DMF	~100%	[11]
Allyl Group Removal	Pd(PPh ₃) ₄ , Phenylsilane in DCM	> 95%	General knowledge

Parameter	Reagent/Condition	Time	Reference
Coupling			
Fmoc-Thr(Allyl)-OH Coupling	Standard Coupling Reagents	30-60 min	General SPPS knowledge
Deprotection			
Fmoc Group Removal	20% Piperidine in DMF	2 x 10 min	[11]
Allyl Group Removal	Pd(PPh ₃) ₄ , Phenylsilane in DCM	1-2 hours	General knowledge

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Thr(Allyl)-OH

This protocol outlines the manual Fmoc-SPPS procedure for incorporating **Fmoc-Thr(Allyl)-OH** into a peptide sequence.

Materials:

- Rink Amide MBHA resin (or other suitable resin)
- Fmoc-protected amino acids, including **Fmoc-Thr(Allyl)-OH**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents: HBTU, HOBt, and DIEA (or HATU/HOAt/DIEA or DIC/Oxyma)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours.
 - Perform a Kaiser test to confirm complete coupling.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Incorporation of **Fmoc-Thr(Allyl)-OH**: Repeat steps 2 and 3 using **Fmoc-Thr(Allyl)-OH** as the amino acid to be coupled.
- Chain Elongation: Continue the SPPS cycles (steps 2 and 3) until the desired peptide sequence is assembled.
- Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
- Cleavage and Global Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: On-Resin Allyl Deprotection of the Threonine Side Chain

This protocol details the selective removal of the allyl protecting group from the threonine side chain while the peptide is still attached to the resin.

Materials:

- Peptide-resin containing a Thr(Allyl) residue
- Dichloromethane (DCM), anhydrous
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Phenylsilane (PhSiH₃) or other suitable scavenger
- DMF
- Sodium diethyldithiocarbamate solution (0.5% in DMF)

Procedure:

- Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.
- Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- Deprotection Reaction:
 - Drain the DCM from the resin.
 - Add the Pd(PPh₃)₄ solution to the resin, followed by the addition of phenylsilane (10-20 eq.).
 - Agitate the reaction mixture at room temperature for 1-2 hours, protected from light.
- Washing:
 - Drain the deprotection solution.
 - Wash the resin extensively with DCM (5 times).

- To remove any residual palladium catalyst, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 15 minutes).
- Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
- Dry the resin under vacuum. The resin-bound peptide with a free threonine hydroxyl group is now ready for subsequent modification or cleavage.

Protocol 3: On-Resin Phosphorylation of the Threonine Side Chain

This protocol describes the phosphorylation of the deprotected threonine hydroxyl group on the solid support.

Materials:

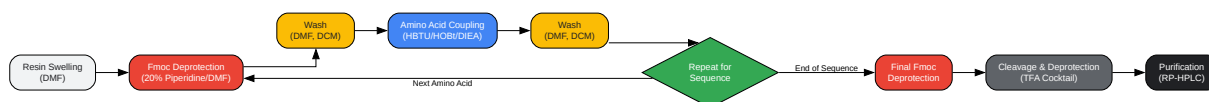
- Peptide-resin with a free threonine hydroxyl group
- Dibenzyl N,N-diisopropylphosphoramidite
- Ethylthiotetrazole (ETT)
- tert-Butyl hydroperoxide (TBHP) solution in decane
- Acetonitrile (ACN), anhydrous
- DCM, anhydrous

Procedure:

- Resin Preparation: Ensure the peptide-resin from Protocol 2 is thoroughly dried.
- Phosphitylation:
 - Swell the resin in anhydrous DCM.
 - In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (5 eq.) and ETT (5 eq.) in anhydrous ACN.

- Add the phosphorylation solution to the resin and agitate at room temperature for 1 hour.
- Oxidation:
 - Drain the phosphorylation solution.
 - Add a solution of TBHP (10 eq.) in DCM to the resin.
 - Agitate for 30 minutes.
- Washing: Wash the resin with DCM (5 times) and DMF (5 times).
- Cleavage and Deprotection: Cleave the phosphopeptide from the resin using a standard TFA cocktail. The benzyl protecting groups on the phosphate are typically removed during the TFA cleavage.
- Purification: Purify the crude phosphopeptide by reverse-phase HPLC.

Mandatory Visualizations



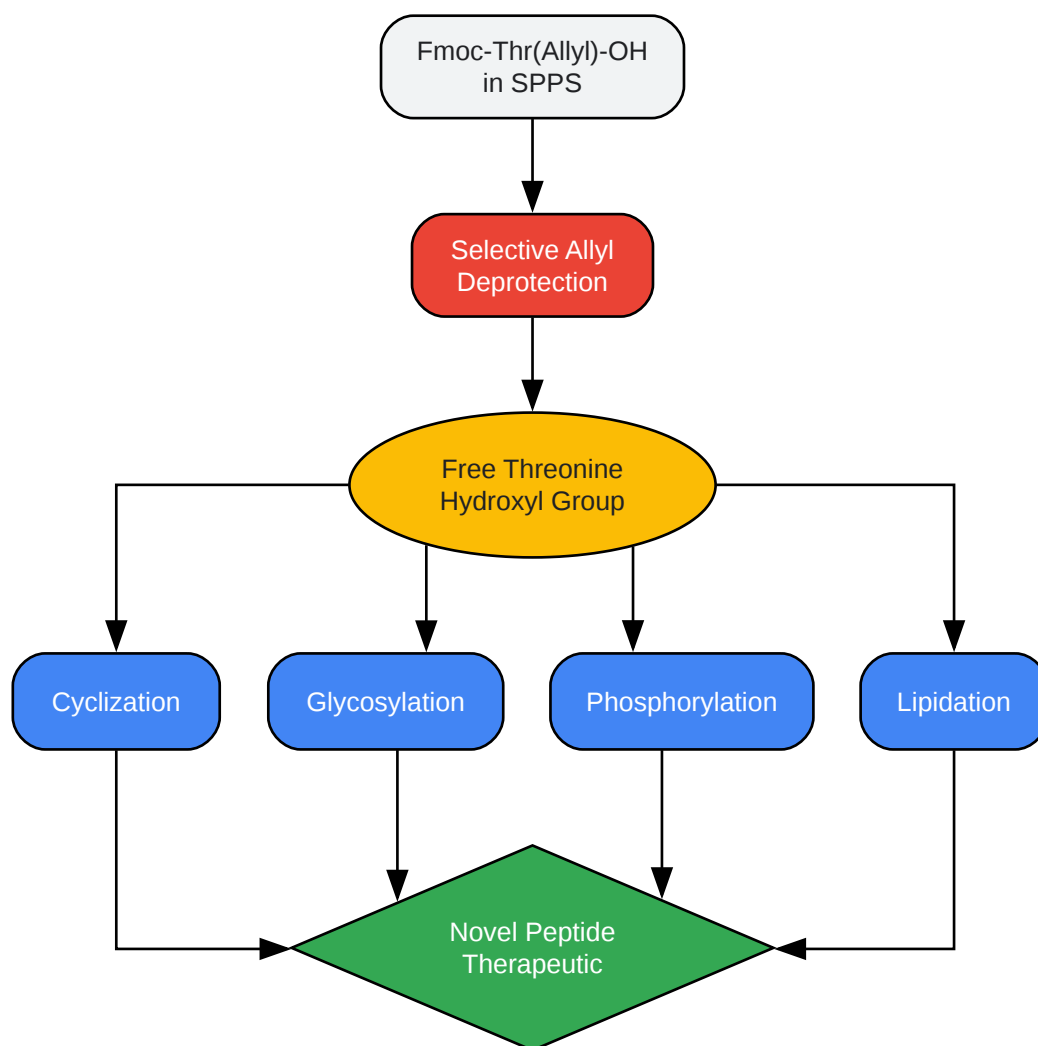
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Caption: Standard Fmoc-SPPS Workflow.



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Caption: On-Resin Allyl Deprotection Workflow.



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Caption: Logic of Post-Synthesis Modification.

Conclusion

Fmoc-Thr(Allyl)-OH is a versatile and powerful tool for the synthesis of complex and modified peptides with therapeutic potential. The orthogonality of the allyl protecting group provides chemists with the flexibility to introduce a variety of modifications at a specific threonine residue, enabling the fine-tuning of peptide properties for enhanced efficacy and clinical applicability. The protocols and application notes provided herein serve as a comprehensive guide for researchers and drug developers to leverage the full potential of this valuable amino acid derivative in their quest for novel peptide-based therapeutics.

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